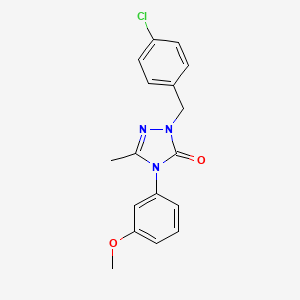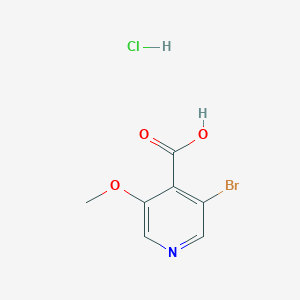
3-(4-Chlorophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)piperidin-2-one” is an organic compound. It belongs to the class of organic compounds known as alpha amino acids and derivatives . This product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Chloro-2,6-Bis (4-Chlorophenyl)-3-Methylpiperidin-4-One involved characterization by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy and single-crystal X-ray diffraction . The synthesis of piperidine derivatives has also been discussed in recent scientific literature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The optimized geometric parameters and frequency values were theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .Chemical Reactions Analysis
The chemical reactivity and kinetic stability of similar compounds have been studied. The frontier molecular orbitals HOMO and LUMO were computed . A series of piperidin-4-one oxime ether derivatives were synthesized and evaluated for antimicrobial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as X-ray diffraction method, NMR, FT-IR and UV-Vis techniques . The complete vibration spectral analysis and theoretical calculations were carried out using the density functional theory (DFT/B3LYP) method with 6-31+G(d,p) for CCMP .Mécanisme D'action
The exact mechanism of action of 3-(4-Chlorophenyl)piperidin-2-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, indicating its potential as a stimulant drug. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Chlorophenyl)piperidin-2-one in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic properties, making it a potential candidate for the treatment of various disorders. However, one of the limitations of using this drug is its potential for abuse and addiction, which can lead to ethical concerns in research studies.
Orientations Futures
There are several future directions for the research of 3-(4-Chlorophenyl)piperidin-2-one. One potential direction is the investigation of its potential use in the treatment of anxiety and depression. Additionally, further research can be conducted to determine its potential use in pain management. Moreover, studies can be conducted to investigate its potential for abuse and addiction, leading to the development of strategies to mitigate these risks.
Conclusion
In conclusion, this compound is a synthetic stimulant drug that has been widely used in research studies due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications and risks associated with this drug.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)piperidin-2-one involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of 4-chloro-α,α-dimethylbenzylamine, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)piperidin-2-one has been used in various research studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, it has been shown to have analgesic properties, indicating its potential use in pain management.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVSBGXIKWBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B2853837.png)




![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)



![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)
